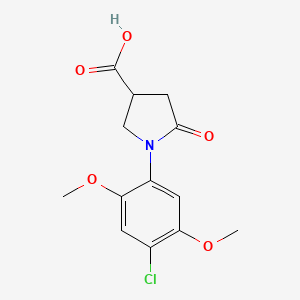

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO5/c1-19-10-5-9(11(20-2)4-8(10)14)15-6-7(13(17)18)3-12(15)16/h4-5,7H,3,6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNWZLSZPMQVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidinone Core Formation

- The pyrrolidinone-3-carboxylic acid core can be synthesized by cyclization reactions involving itaconic acid derivatives and amines.

- For example, reaction of itaconic acid with substituted anilines under controlled conditions yields the pyrrolidinone ring with the aromatic substituent attached to the nitrogen.

Aromatic Substitution

- The aromatic ring bearing chloro and methoxy groups can be introduced via nucleophilic substitution or by using pre-substituted aromatic amines.

- Chlorination and methoxylation can be performed selectively on phenolic precursors to achieve the 4-chloro-2,5-dimethoxy substitution pattern.

Esterification and Hydrazide Formation (Optional for Derivatization)

- The carboxylic acid group can be esterified using methanol and acid catalysts (e.g., sulfuric acid) to form methyl esters.

- Reaction of esters with hydrazine hydrate in refluxing propan-2-ol yields hydrazides, which serve as intermediates for further derivatization.

Hydrazone and Benzimidazole Derivatives (Related Functionalization)

- Hydrazides can be condensed with various aromatic aldehydes to form hydrazones, expanding the compound library.

- Condensation with o-phenylenediamines under acidic reflux conditions can yield benzimidazole derivatives.

Representative Reaction Scheme (Based on Related Literature)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloro-2,5-dimethoxyaniline + Itaconic acid | Heating, reflux | 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (core) | Moderate to high (50-85%) |

| 2 | Carboxylic acid + Methanol + H2SO4 catalyst | Reflux in methanol | Methyl ester derivative | 70-90 |

| 3 | Methyl ester + Hydrazine monohydrate | Reflux in propan-2-ol | Hydrazide intermediate | 80-90 |

| 4 | Hydrazide + Aromatic aldehydes | Reflux in propan-2-ol | Hydrazone derivatives | 60-90 |

| 5 | Hydrazide + o-Phenylenediamine | Reflux in 6 M HCl | Benzimidazole derivatives | 50-80 |

Research Findings and Analysis

- The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives with chloro and methoxy substitutions on the aromatic ring has been successfully achieved with good yields and purity.

- Esterification and hydrazide formation are key steps enabling further chemical modifications.

- Hydrazone and benzimidazole derivatives derived from these intermediates exhibit promising biological activities, including antimicrobial and anticancer properties, suggesting the synthetic route's utility in drug development.

- The presence of chloro and methoxy groups influences the chemical reactivity and biological activity, necessitating precise control during synthesis.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrrolidinone ring formation | Cyclization of itaconic acid with substituted aniline | Heating, reflux in suitable solvent | 50-85 | Core structure formation |

| Aromatic substitution | Use of pre-substituted aromatic amines or phenols | Standard aromatic substitution methods | N/A | 4-chloro-2,5-dimethoxy pattern critical |

| Esterification | Carboxylic acid + methanol + acid catalyst | Reflux in methanol | 70-90 | Facilitates further derivatization |

| Hydrazide synthesis | Ester + hydrazine monohydrate | Reflux in propan-2-ol | 80-90 | Intermediate for hydrazone formation |

| Hydrazone formation | Hydrazide + aromatic aldehydes | Reflux in propan-2-ol | 60-90 | Expands compound diversity |

| Benzimidazole derivative synthesis | Hydrazide + o-phenylenediamine + acid | Reflux in 6 M HCl | 50-80 | Provides biologically active derivatives |

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of derivatives of 1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Research indicates that certain derivatives exhibit antioxidant activities comparable to established antioxidants like ascorbic acid. For instance, compounds synthesized from this framework demonstrated significant DPPH radical scavenging abilities, suggesting their potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. A study evaluated the efficacy of several derivatives against multidrug-resistant Gram-positive bacteria and fungi. The results indicated that these compounds possess structure-dependent antimicrobial activity, making them promising candidates for further development as antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been explored. Derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Drug Development

The unique structure of 1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid makes it a valuable scaffold for drug development. Its derivatives are being researched for potential applications in treating conditions such as:

- Cancer : Due to their cytotoxic properties.

- Infections : As novel antimicrobial agents against resistant strains.

Neurological Disorders

Preliminary studies suggest that compounds derived from this framework may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of oxidative stress and inflammation may play a role in these protective effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and dimethoxy groups on the phenyl ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structural Differences: The phenyl ring substituents differ (5-chloro-2-hydroxyphenyl vs. 4-chloro-2,5-dimethoxyphenyl).

- Biological Activity : Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antioxidant properties. For example:

- Compound A : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher DPPH radical scavenging activity than ascorbic acid.

- Compound B : 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one displayed 1.35× higher antioxidant activity than vitamin C .

- Implications : The hydroxyl group at position 2 may enhance radical scavenging, whereas methoxy groups in the target compound could favor membrane permeability.

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structural Differences : Additional chlorine at position 3 of the phenyl ring and a hydroxyl group at position 2.

- Biological Activity : These derivatives demonstrate antimicrobial activity against multidrug-resistant pathogens (e.g., Staphylococcus aureus, Escherichia coli) and cytotoxic effects in A549 human lung cancer cells. The dichloro substitution likely enhances halogen bonding with microbial targets .

- Implications : The target compound’s single chlorine and methoxy groups may reduce antimicrobial potency compared to dichloro analogs but improve metabolic stability.

25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

- Structural Differences : Shares the 4-chloro-2,5-dimethoxyphenyl group but features an ethanamine backbone instead of a pyrrolidine-carboxylic acid.

- Biological Activity: 25C-NBOMe is a potent hallucinogen acting as a 5-HT2A receptor agonist, with high affinity (Ki < 1 nM). However, its psychoactive effects are linked to the ethanamine structure and N-benzyl substitution .

- Implications: The pyrrolidine-carboxylic acid scaffold in the target compound likely eliminates 5-HT2A agonist activity, redirecting its pharmacological profile toward non-psychoactive applications.

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structural Differences : Methyl groups at positions 2 and 5 of the phenyl ring instead of chloro and methoxy groups.

- Applications : Primarily used in organic synthesis and analytical chemistry as a building block or reference compound. The lack of polar substituents limits its bioactivity compared to the target compound .

Biological Activity

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN1O5 |

| Molecular Weight | 299.71 g/mol |

| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| CAS Number | [insert CAS number] |

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, research involving A549 human lung adenocarcinoma cells showed that certain compounds within this class can reduce cell viability significantly compared to controls.

Case Study: Anticancer Efficacy

In a study comparing various derivatives, the compound demonstrated a notable reduction in A549 cell viability at a concentration of 100 µM over 24 hours. The results indicated that the presence of specific substituents on the phenyl ring influenced the compound's cytotoxicity:

| Compound | Viability (%) | Notes |

|---|---|---|

| Control (Cisplatin) | 30 | Standard chemotherapy drug |

| 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 66 | Moderate cytotoxicity |

| Other derivatives | Varies | Structure-dependent activity observed |

The study concluded that the structural features of this compound enhance its anticancer potential, making it a candidate for further development.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their antimicrobial activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A screening assay was conducted against various clinically significant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. The findings are summarized below:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Klebsiella pneumoniae | >128 | No significant activity |

| Staphylococcus aureus | >128 | No significant activity |

| Pseudomonas aeruginosa | >128 | No significant activity |

These results indicated that while some derivatives showed promise, further modifications might be necessary to enhance their antimicrobial efficacy.

The biological activity of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : The structural components allow for interaction with specific cellular receptors, potentially modulating signaling pathways.

Research indicates that the incorporation of the dimethoxyphenyl group enhances binding affinity to target sites, which is crucial for its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are yields optimized?

- Methodology : The compound can be synthesized via condensation reactions involving substituted anilines and dicarboxylic acids. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting itaconic acid with fluorinated anilines in boiling water, followed by esterification using catalytic sulfuric acid . Optimizing yields involves adjusting reaction time, temperature (e.g., reflux conditions), and catalyst loading. Solvent selection (e.g., DMF, toluene) and purification via column chromatography are critical for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., chlorine and methoxy groups on the phenyl ring).

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks, as demonstrated in related pyrrolidine derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylic acid and pyrrolidinone moieties).

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodology : The compound’s poor aqueous solubility (due to hydrophobic aryl and methoxy groups) necessitates dissolution in DMSO or ethanol, followed by dilution in buffered solutions. Solubility is quantified via shake-flask methods or HPLC-UV analysis. For in vitro studies, concentrations ≤0.1% DMSO are used to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular docking (AutoDock, Schrödinger) : Models binding poses with targets (e.g., PYCR1, a reductase linked to cancer metabolism) using the compound’s 3D structure (InChI Key: CCMUJMMWBQLMFO) .

- QM/MM simulations : Assess electronic interactions at active sites, such as hydrogen bonding between the carboxylic acid group and catalytic residues.

- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from:

- Assay conditions : Varying pH, serum proteins, or incubation times. Standardize protocols using CLSI guidelines.

- Structural analogs : Substituent modifications (e.g., replacing chlorine with fluorine) alter steric/electronic profiles, impacting target affinity .

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) to cross-validate results .

Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

- Methodology :

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form.

- Isosteric replacement : Substitute the pyrrolidinone ring with a thiazolidinone to resist CYP450 oxidation.

- Deuterium labeling : Stabilize metabolically labile positions (e.g., methoxy groups) .

Q. How do reaction conditions (e.g., catalysts, solvents) influence regioselectivity in derivative synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.